molecular formula C10H8N2O B1335164 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde CAS No. 842972-67-2

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1335164
CAS No.: 842972-67-2
M. Wt: 172.18 g/mol
InChI Key: SHQQYLBZQFXVFW-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H8N2O. It is characterized by the presence of both pyridine and pyrrole rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols .

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . The pathways involved often include the inhibition of specific signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its dual ring structure, which imparts specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-pyridin-4-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-2-1-7-12(10)9-3-5-11-6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQQYLBZQFXVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390248
Record name 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-67-2
Record name 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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